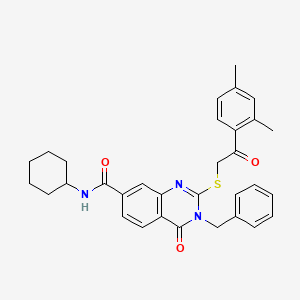

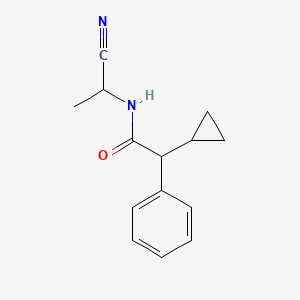

![molecular formula C25H40BNO6 B2718072 tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 2377610-78-9](/img/structure/B2718072.png)

tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid (NH2COOH). The structure suggests that it has tert-butyl, isopropyl, and tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl groups would add bulk to the molecule, while the dioxaborolan-2-yl group would add a three-dimensional aspect to the structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, carbamates in general are known to undergo reactions such as hydrolysis, alcoholysis, and rearrangement reactions . The dioxaborolan-2-yl group could potentially be involved in boronate ester formation and subsequent cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Carbamates are typically solid at room temperature, and the presence of the bulky tert-butyl groups might increase the compound’s hydrophobicity .Scientific Research Applications

Organic Synthesis

This compound is a significant intermediate in the synthesis of complex molecules. It is used in asymmetric Mannich reactions to produce chiral amino carbonyl compounds, demonstrating its utility in creating enantiomerically pure substances. The process involves using proline for synthesis, highlighting a method for generating compounds with potential pharmaceutical applications (Yang, Pan, & List, 2009).

Crystallography

In crystallography, derivatives of tert-butyl carbamates have been studied for their structural properties. For example, compounds with similar structures show unique crystal arrangements due to bifurcated hydrogen and halogen bonds involving the carbonyl group, which are critical for understanding molecular interactions and designing new materials (Baillargeon et al., 2017).

Antimicrobial Activity

Derivatives of tert-butyl carbamates are explored for their antimicrobial properties. Research into 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives from tert-butyl carbazate revealed their potential as antimicrobial agents, indicating the compound's role in developing new antimicrobial treatments (Ghoneim & Mohamed, 2013).

Materials Science

The compound's derivatives also find applications in materials science, particularly in the synthesis of new antioxidants with higher molecular weight. These antioxidants, designed to protect polymers like polypropylene against thermal oxidation, demonstrate the compound's utility in enhancing material durability and lifespan (Pan, Liu, & Lau, 1998).

Safety And Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40BNO6/c1-16(2)17-13-18(26-32-24(9,10)25(11,12)33-26)15-19(14-17)27(20(28)30-22(3,4)5)21(29)31-23(6,7)8/h13-16H,1-12H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWJERLOMMGXOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

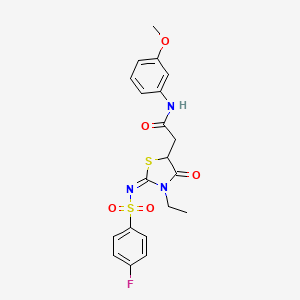

![1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2717989.png)

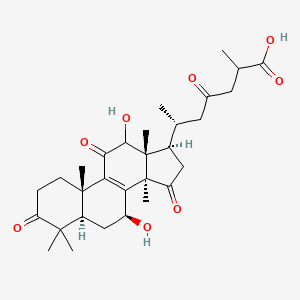

![3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2717990.png)

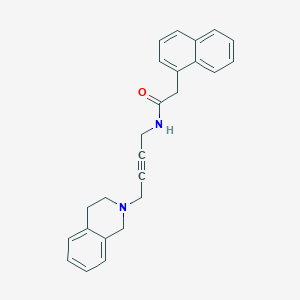

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)

![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718003.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide hydrochloride](/img/structure/B2718008.png)

![N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2718009.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide](/img/structure/B2718012.png)